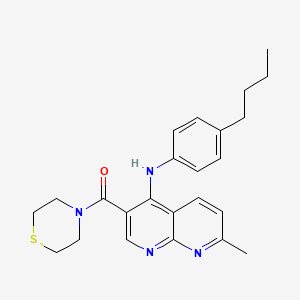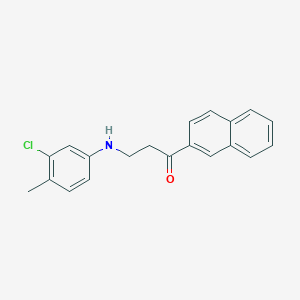
3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions, the conditions under which they occur, and the yield of the product .Scientific Research Applications
Crystallographic and Spectroscopic Elucidation
The study on 1-(Naphthylamino)-1-(p-chlorophenylhydrazono)-2-propanone provided detailed crystallographic and spectroscopic elucidation, emphasizing the importance of inter- and intramolecular hydrogen bonding in determining the molecular structure of such compounds. This research could suggest that similar structural analysis might be applicable to 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone, offering insights into its physical and chemical properties (Abdel-Jalil et al., 2015).
Asymmetric Synthesis Using Yeast Reductase
Another relevant study focused on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, demonstrating the potential of microbial reductases in synthesizing chiral intermediates from similar compounds. This research might indicate the feasibility of employing biocatalysis for modifying or synthesizing derivatives of 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone (Choi et al., 2010).
Kinetic Resolution and Pharmaceutical Applications
Research on the kinetic resolution of pharmaceutically useful chloro alcohols highlights the potential of enzymatic processes in producing enantiomerically pure compounds. Such methods could be applied to the production of pharmaceutical intermediates derived from 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone, pointing toward its utility in drug synthesis (Raju et al., 1995).
Mild Method for Protecting Group Removal
A study introduced a mild method for the removal of 2-naphthylmethyl ether protecting groups using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene. This technique could be relevant for protecting group strategies involving 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone in synthetic chemistry applications (Lloyd et al., 2017).
Catalysis in Alkylation Reactions
Research on the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin developed improved procedures for synthesizing important intermediates in drug production. Insights from this study could be applied to explore catalytic reactions involving 3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone, potentially facilitating the synthesis of novel compounds (Jovanovic et al., 2006).
properties
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-14-6-9-18(13-19(14)21)22-11-10-20(23)17-8-7-15-4-2-3-5-16(15)12-17/h2-9,12-13,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXGTYOZRAJOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(2-naphthyl)-1-propanone | |
CAS RN |
477334-06-8 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

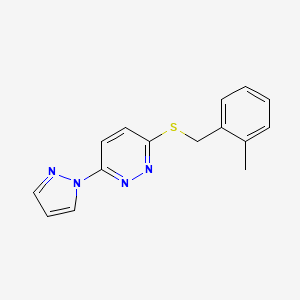
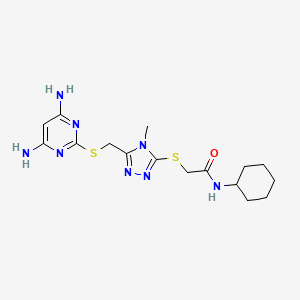


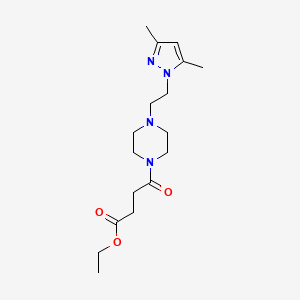
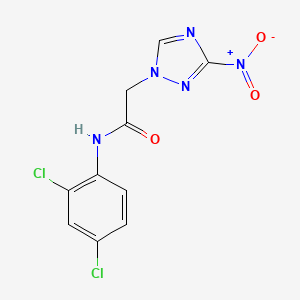
![ethyl 2-(8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2854095.png)
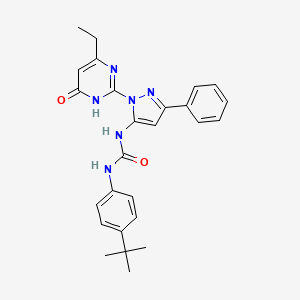
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854100.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)

![1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2854103.png)

